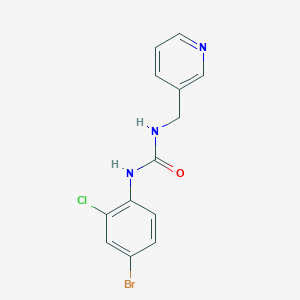![molecular formula C13H18ClNO B5858686 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent agonist of the sigma-1 receptor, which is a protein found in the brain and other tissues. The sigma-1 receptor has been implicated in several physiological and pathological processes, including pain perception, depression, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of several cellular processes, including calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor by 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine leads to the modulation of these processes, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in several neurological disorders. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for the investigation of the specific effects of sigma-1 receptor activation without interference from other receptors. However, one limitation is the lack of clinical data on the safety and efficacy of the compound in humans. Additionally, the synthesis of the compound is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the investigation of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine. One area of research is the development of more selective and potent sigma-1 receptor agonists for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the observed pharmacological effects of the compound. Additionally, the safety and efficacy of the compound in humans should be further investigated to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine involves the reaction of 2-chloro-4-methylphenol with 2-(2-bromoethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or N-methylpyrrolidone. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and neuroprotective effects in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOCTJKHQFBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chloro-4-methylphenoxy)ethyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)



![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
